4-(1H-Imidazol-1-yl)pyridin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-imidazol-1-ylpyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-8-5-7(1-2-11-8)12-4-3-10-6-12/h1-6H,(H2,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DISRWDLJPSEPNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1N2C=CN=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10716983 | |
| Record name | 4-(1H-Imidazol-1-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314355-38-8 | |
| Record name | 4-(1H-Imidazol-1-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-(1H-Imidazol-1-yl)pyridin-2-amine chemical structure and properties
This technical guide provides an in-depth analysis of 4-(1H-Imidazol-1-yl)pyridin-2-amine , a critical heterocyclic scaffold in medicinal chemistry. This structure combines the hydrogen-bond donor/acceptor properties of 2-aminopyridine with the versatile electronic profile of an N-linked imidazole, making it a privileged fragment for kinase inhibitors and GPCR ligands.
Chemical Identity & Structural Analysis
This compound features a central pyridine ring substituted at the 2-position with a primary amine (–NH₂) and at the 4-position with an imidazole ring attached via the N1 nitrogen.
| Property | Detail |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₈N₄ |
| Molecular Weight | 160.18 g/mol |
| Core Scaffold | 2-Amino-4-heteroarylpyridine |
| Key Functionality | Bidentate H-bond donor/acceptor (Hinge Binder) |
Electronic Properties & Tautomerism[1]
-
Pyridine Ring: The 2-amino group is a strong electron donor (+M effect), increasing electron density at the 3- and 5-positions of the pyridine ring, but also making the ring nitrogen more basic (pKa ~6.8).
-
Imidazole Ring: Attached at N1, the imidazole ring acts as a weak electron-withdrawing group via induction (-I) but can participate in
-stacking. The N3 nitrogen of the imidazole remains a competent hydrogen bond acceptor (pKa ~7.0). -
Basicity: The molecule possesses two basic centers (Pyridine N1 and Imidazole N3). Protonation likely occurs first at the imidazole N3 or pyridine N1 depending on specific solvation effects, though the 2-amino group significantly stabilizes the protonated pyridine form.
Physicochemical Profile (Calculated)
Data represents consensus predictive values for the free base.
| Parameter | Value | Significance |
| cLogP | 0.3 – 0.6 | Highly soluble; favorable for CNS penetration if optimized. |
| TPSA | ~56 Ų | Excellent membrane permeability (<140 Ų). |
| H-Bond Donors | 1 (–NH₂) | Critical for key interactions (e.g., Glu/Asp residues). |
| H-Bond Acceptors | 3 (Py-N, Im-N3, –NH₂) | Facilitates water solubility and target binding. |
| pKa (Predicted) | ~6.9 (Conj. Acid) | Exists as a mixture of neutral and cationic forms at physiological pH. |
Synthesis Protocol: Buchwald-Hartwig Amination
While Nucleophilic Aromatic Substitution (SNAr) is possible, the electron-donating 2-amino group deactivates the 4-position of the pyridine ring, often requiring harsh conditions. The Buchwald-Hartwig Cross-Coupling is the preferred, high-yielding method for installing the imidazole moiety.
Reaction Scheme
Substrates: 4-Chloropyridin-2-amine + Imidazole Catalyst: Pd₂(dba)₃ / Xantphos or BrettPhos Base: Cs₂CO₃ or NaOtBu Solvent: 1,4-Dioxane or Toluene
Step-by-Step Methodology
-
Preparation: In a glovebox or under argon flow, charge a reaction vial with 4-chloropyridin-2-amine (1.0 equiv), imidazole (1.2 equiv), and Cs₂CO₃ (2.0 equiv).
-
Catalyst Loading: Add Pd₂(dba)₃ (2-5 mol%) and Xantphos (5-10 mol%). The bidentate ligand Xantphos is crucial for stabilizing the reductive elimination step.
-
Solvation: Add anhydrous 1,4-dioxane (0.2 M concentration relative to halide).
-
Reaction: Seal the vial and heat to 100–110°C for 12–16 hours. Monitor by LC-MS for the consumption of the chloride.
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium residues. Wash with EtOAc.
-
Purification: Concentrate the filtrate. Purify via flash column chromatography (DCM:MeOH 95:5 to 90:10) to yield the product as a pale yellow solid.
Mechanistic Pathway (Catalytic Cycle)
The following diagram illustrates the Pd-catalyzed cycle, highlighting the critical Oxidative Addition and Reductive Elimination steps.
Figure 1: Catalytic cycle for the Buchwald-Hartwig amination of 4-chloropyridin-2-amine with imidazole.
Medicinal Chemistry Applications
This scaffold is a "privileged structure" in drug discovery, particularly for Kinase Inhibitors and Histamine H3/H4 Ligands .
Kinase Hinge Binding Mode
The 2-aminopyridine motif is a classic "hinge binder" in the ATP-binding pocket of kinases.
-
Acceptor: The Pyridine N1 accepts a hydrogen bond from the backbone NH of the hinge region.
-
Donor: The exocyclic 2-NH₂ donates a hydrogen bond to the backbone Carbonyl of the hinge region.
-
Vector: The 4-position imidazole vector points into the solvent-exposed region or the "gatekeeper" pocket, allowing for selectivity tuning.
Pharmacophore Interaction Map
The diagram below visualizes how this molecule interacts within a theoretical binding pocket (e.g., BRAF or VEGFR).
Figure 2: Pharmacophore map demonstrating the bidentate binding mode of the 2-aminopyridine scaffold in a kinase ATP pocket.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid inhalation of dust.
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine or moisture absorption by the imidazole.
References
-
Buchwald-Hartwig Coupling Protocols
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.
-
-
Aminopyridine Synthesis
-
Guidechem. "Synthesis of 2-Amino-4-chloropyridine."[2]
-
-
Medicinal Chemistry of Imidazoles
-
Kinase Inhibitor Design
-
Noble, M. E., et al. (2004). "Protein Kinase Inhibitors: Insights into Drug Design from Structure." Science.
-
Sources
pKa values and ionization properties of 4-(1H-Imidazol-1-yl)pyridin-2-amine
An In-Depth Technical Guide to the pKa Values and Ionization Properties of 4-(1H-Imidazol-1-yl)pyridin-2-amine
Abstract
The ionization constant (pKa) is a fundamental physicochemical parameter that dictates the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1][2] It governs critical properties including solubility, membrane permeability, and target binding affinity by determining the charge state of a molecule at a given pH.[3] This guide provides a comprehensive examination of the ionization properties of this compound, a heterocyclic compound featuring multiple basic centers. We will dissect the molecule's structure to predict its acid-base behavior, outline both theoretical and experimental methodologies for precise pKa determination, and analyze the implications of its ionization profile for drug development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper understanding of how to characterize and leverage pKa for molecular design and optimization.
Introduction: The Critical Role of pKa in Drug Discovery
In medicinal chemistry, the journey from a hit compound to a viable drug is a multi-parameter optimization challenge. Among the most influential of these parameters is the acid dissociation constant, pKa. This value quantitatively describes the tendency of a functional group to ionize in a solution.[4] The degree of ionization at physiological pH (e.g., ~1.5-3.5 in the stomach, ~7.4 in the blood) directly impacts a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[3][5]
This compound is a polybasic molecule containing three distinct nitrogen-containing functional groups: a pyridine ring, an exocyclic aminopyridine moiety, and an imidazole ring. Each of these possesses a unique propensity to accept a proton, resulting in a complex, pH-dependent ionization profile. A thorough understanding of these pKa values is therefore indispensable for predicting its behavior in biological systems and for rationally designing derivatives with improved drug-like properties.[1][2]
Molecular Structure and Analysis of Ionizable Centers
The structure of this compound features three nitrogen atoms that are likely to be protonated under physiologically relevant pH conditions. The identification and characterization of these basic sites are the first step in understanding the molecule's overall ionization behavior.
-
N1 (Pyridine Ring Nitrogen): The nitrogen atom within the pyridine ring is a well-known basic center. The pKa of unsubstituted pyridine is approximately 5.2.[6] However, this value is significantly modulated by substituents on the ring.
-
N2 (Exocyclic Amino Nitrogen): The 2-amino group is a powerful electron-donating group (EDG) by resonance. This donation of electron density to the pyridine ring increases the basicity of the endocyclic N1 nitrogen. The effect of amino groups on pyridine's basicity is well-documented.[7]
-
N3 (Imidazole "Pyridine-like" Nitrogen): The imidazole ring contains two nitrogen atoms. One is analogous to pyrrole and its lone pair is integral to the aromatic sextet, making it non-basic. The other nitrogen is "pyridine-like," with its lone pair located in an sp2 hybrid orbital in the plane of the ring, making it available for protonation.[6][8] Imidazole is a stronger base than pyridine, with a pKa for its conjugate acid of approximately 7.0.[9][10]
Predicted Basicity Ranking:
Based on electronic effects, we can establish a qualitative ranking of the basicity of the three nitrogen centers:
-
N1 (Pyridine Ring Nitrogen): The potent electron-donating effect of the 2-amino group is expected to substantially increase the electron density on the N1 nitrogen, making it the most basic site in the molecule.
-
N3 (Imidazole Nitrogen): The pyridine-like nitrogen of the imidazole ring is inherently more basic than the nitrogen in an unsubstituted pyridine ring.[6][9] It will be the second protonation site.
-
N2 (Exocyclic Amino Nitrogen): While the amino group is a key contributor to the basicity of the ring, the nitrogen atom of the amino group itself is generally less basic than the heterocyclic nitrogens in this context.
Therefore, this compound is expected to have at least two physiologically relevant pKa values, corresponding to the formation of a monocation and a dication.
Methodologies for pKa Determination
A combination of computational prediction and experimental validation provides the most reliable ionization profile for a novel compound.[1][2]
Theoretical pKa Prediction
In the early phases of drug discovery, in silico methods offer a rapid and cost-effective means to estimate pKa values.[1] These approaches range from empirical methods based on linear free-energy relationships to more computationally intensive quantum mechanical (QM) calculations.[11]
-
Quantitative Structure-Activity Relationship (QSAR): These models use large databases of experimentally determined pKa values to correlate molecular structure fragments with their effect on acidity or basicity.[5][11]
-
Quantum Mechanics: QM methods, such as those based on Density Functional Theory (DFT), calculate the Gibbs free energy difference between the protonated and deprotonated states of a molecule.[12] While potentially very accurate, these calculations are sensitive and computationally demanding.[12]
For this compound, computational models would need to accurately account for the electronic interplay between the three basic centers.
Experimental pKa Determination
Experimental methods remain the gold standard for accurate pKa determination. The choice of method depends on the compound's properties, such as solubility and the presence of a chromophore.
Protocol 1: Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method that involves monitoring pH changes in a solution of the analyte upon the stepwise addition of a standardized acid or base.[13][14]
Methodology:
-
Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a suitable co-solvent system (e.g., methanol/water or DMSO/water) to ensure solubility across the titration range.
-
Instrumentation: Calibrate a pH electrode and meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0).
-
Titration: Place the sample solution in a thermostatted vessel under an inert atmosphere (e.g., nitrogen or argon) to prevent interference from atmospheric CO2. Begin titrating with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) in small, precise increments.
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which are identified as the points of minimum slope between the steep inflection points on the titration curve. Multiple pKa values will be observed for a polybasic compound.
Protocol 2: UV-Metric Titration
This method is applicable when the protonated and deprotonated forms of the molecule exhibit different ultraviolet (UV) absorbance spectra.
Methodology:
-
Spectral Analysis: Prepare a series of buffered solutions across a wide pH range (e.g., pH 2 to 12). Add a constant, known concentration of the analyte to each buffer.
-
Data Acquisition: Measure the full UV-Vis spectrum for each solution.
-
Wavelength Selection: Identify one or more analytical wavelengths where the change in absorbance upon protonation is maximal.
-
Analysis: Plot the absorbance at the selected wavelength(s) against the pH of the solutions. The resulting data will form a sigmoidal curve. The inflection point of this curve corresponds to the pKa value.[14] This method is particularly useful for determining multiple, closely spaced pKa values.
Visualization of Workflows and Ionization States
Diagrams provide a clear visual representation of complex processes and relationships.
Caption: Workflow for pKa determination by potentiometric titration.
Caption: Predicted ionization states of the molecule with increasing pH.
Summary of pKa Values and Ionization Profile
| Ionizable Center | Predicted pKa Range | Primary Influencing Factors |
| N1 (Pyridine Ring) | 7.5 - 8.5 | Strong resonance donation from the 2-amino group. |
| N3 (Imidazole Ring) | 6.0 - 7.0 | Inherent basicity of imidazole, slightly reduced by the electron-withdrawing nature of the attached pyridinium ring (once N1 is protonated). |
Ionization at Physiological pH (7.4):
-
Given the predicted pKa₁ (Pyridine N1) is likely above 7.4, the molecule will predominantly exist as a monocation , protonated at the pyridine ring nitrogen.
-
A significant population of the neutral species will also be present, as the pH is close to the pKa value.
-
The dicationic species (protonated at both N1 and N3) would only be significantly populated at a much lower pH.
This ionization state is critical. The presence of a positive charge at pH 7.4 generally increases aqueous solubility but can decrease passive membrane permeability, a key consideration for oral bioavailability and CNS penetration.
Conclusion and Future Directions
This compound is a polybasic compound whose ionization profile is dominated by the pyridine ring nitrogen, made highly basic by the 2-amino substituent, and the pyridine-like nitrogen of the imidazole ring. Our analysis predicts two key pKa values, suggesting that the molecule will exist as a mixture of neutral and monocationic species at physiological pH.
This guide underscores the necessity of a dual approach: leveraging theoretical principles for initial assessment and employing robust experimental methods like potentiometric or UV-metric titration for precise characterization. The accurate determination of these pKa values is not merely an academic exercise; it is a cornerstone of rational drug design, enabling chemists to fine-tune a compound's properties to achieve the desired therapeutic profile.
References
- Quora. (2017, February 7). Why imidazol more basic than pyridine?
- Wikipedia. Imidazole.
- International Journal of Innovative Research in Science & Technology. (2025, November 7). Ionization constants (pKa)
- ResearchGate. (2025, November 14). Ionization constants (pKa)
- eScholarship, University of California. (2021, February 1). Evaluating small molecule microscopic and macroscopic pKa predictions.
- DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
- MDPI. (2017, September 20). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry.
- Journal of Cheminformatics. (2023). Reliable and accurate prediction of basic pKa values in nitrogen compounds.
- Optibrium. Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods.
- ACS Publications. (2025, October 29).
- Reddit. (2016, November 18). I don't understand why imidazole has a weak acidic group.
- CORE. The ionisation potential of some substituted pyridines.
- PMC.
- Chegg.com. (2025, February 6). Solved Imidazole is considerably more basic than pyridine.
- Reddit. (2024, September 10). Free software for calculating theoretical pKa values of C-H bonds in heterocyclic compounds.
Sources
- 1. ijirss.com [ijirss.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. escholarship.org [escholarship.org]
- 5. d-nb.info [d-nb.info]
- 6. quora.com [quora.com]
- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 8. reddit.com [reddit.com]
- 9. Imidazole - Wikipedia [en.wikipedia.org]
- 10. chegg.com [chegg.com]
- 11. optibrium.com [optibrium.com]
- 12. reddit.com [reddit.com]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
Technical Deep Dive: 4-(1H-Imidazol-1-yl)pyridin-2-amine in Kinase Inhibitor Discovery
Executive Summary
4-(1H-Imidazol-1-yl)pyridin-2-amine represents a privileged scaffold in the design of ATP-competitive kinase inhibitors. This heteroaromatic system combines a high-fidelity hinge-binding motif (the 2-aminopyridine) with a solubilizing, vector-orienting moiety (the 4-imidazolyl group).
For medicinal chemists and drug discovery scientists, this fragment offers a strategic starting point for Fragment-Based Drug Discovery (FBDD) or as a core intermediate for Lead Optimization in CDK, MAPK, and Aurora kinase programs. Its structural rigidity, defined hydrogen bond donor/acceptor profile, and synthetic modularity allow for rapid elaboration into potent Type I inhibitors.
Part 1: Structural Biology & Pharmacophore Analysis
The Hinge-Binding Mechanism
The 2-aminopyridine motif is a "canonical" hinge binder. In the ATP-binding pocket of most kinases, the adenine ring of ATP forms two key hydrogen bonds with the hinge region backbone. This compound mimics this interaction:
-
Acceptor: The pyridine nitrogen (N1) accepts a hydrogen bond from the backbone amide NH of the hinge residue (e.g., Leu83 in CDK2).
-
Donor: The exocyclic 2-amino group (-NH2) donates a hydrogen bond to the backbone carbonyl oxygen of the adjacent hinge residue (e.g., Glu81 in CDK2).
The Role of the Imidazole (C4-Position)
The imidazole ring attached at the C4 position serves three critical functions:
-
Solubility Handle: The basic nitrogen (N3 of imidazole) improves physicochemical properties (logD, aqueous solubility) compared to all-carbon analogs like phenyl.
-
Vector Orientation: It projects substituents towards the "solvent front" or, depending on the dihedral angle, can interact with the gatekeeper residue.
-
Electronic Modulation: The electron-withdrawing nature of the imidazole (via the N1 linkage) modulates the pKa of the pyridine nitrogen, fine-tuning the H-bond strength at the hinge.
Visualization: Pharmacophore & Binding Mode
Figure 1: Schematic representation of the bidentate binding mode of the aminopyridine core to the kinase hinge region.
Part 2: Robust Synthetic Protocols
Reliable synthesis is the bedrock of any medicinal chemistry campaign. While direct amination of 4-chloropyridines is possible, it is often low-yielding due to electron donation from the amino group deactivating the ring.
The "Gold Standard" Route: Nucleophilic Aromatic Substitution (SNAr) on a nitro-pyridine precursor followed by reduction. This pathway is self-validating because the intermediate precipitation confirms reaction progress.
Protocol A: Synthesis of this compound[1]
Step 1: SNAr Coupling
Reaction: 2-Chloro-4-nitropyridine + Imidazole
Reagents:
-
4-Chloro-2-nitropyridine (1.0 eq)
-
Imidazole (1.2 eq)
-
Potassium Carbonate (
, 2.0 eq) -
Solvent: DMF or Acetonitrile
Procedure:
-
Dissolve 4-chloro-2-nitropyridine (e.g., 5.0 g) in acetonitrile (50 mL).
-
Add
and Imidazole. -
Heat to reflux (80°C) for 4–6 hours. Monitor by LCMS (Shift from M+H 159 to M+H 191).
-
Workup: Cool to RT. Pour into ice water. The product, 4-(1H-imidazol-1-yl)-2-nitropyridine , typically precipitates as a yellow solid. Filter, wash with water, and dry.
-
Checkpoint: NMR should show loss of the C4-Cl signal and appearance of imidazole protons.
Step 2: Nitro Reduction
Reaction: 4-(imidazol-1-yl)-2-nitropyridine
Reagents:
-
Iron powder (5.0 eq) / Ammonium Chloride (
, 5.0 eq) in EtOH/Water (3:1). -
Alternative:
(1 atm), 10% Pd/C in Methanol.
Procedure (Fe/NH4Cl method - Robust):
-
Suspend the nitro intermediate in EtOH/Water.
-
Add Fe powder and
. -
Heat to 70°C with vigorous stirring for 2 hours.
-
Workup: Filter hot through Celite to remove iron sludge. Wash with MeOH.
-
Concentrate the filtrate. Neutralize with saturated
if necessary. Extract with EtOAc or DCM/iPrOH (3:1) if the product is water-soluble. -
Purification: Recrystallize from Ethanol or flash chromatography (DCM/MeOH/NH3).
Visualization: Synthetic Pathway[2]
Figure 2: Two-step synthetic route for the generation of the aminopyridine-imidazole core.
Part 3: Application in Kinase Assays
Once synthesized, this fragment serves as a probe or a building block. In a screening context, it is vital to use an assay that tolerates high concentrations if screening as a fragment (mM range), or standard sensitivity if screening elaborated leads (nM range).
Recommended Assay: ADP-Glo™ Kinase Assay
For characterizing inhibitors based on this scaffold, the ADP-Glo assay (Promega) is recommended due to its high Z' factor and resistance to fluorescence interference often caused by heteroaromatic compounds.
Protocol Summary:
-
Kinase Reaction: Incubate Kinase (e.g., CDK2/CycA) + Substrate + ATP + Test Compound (4-(imidazol-1-yl)pyridin-2-amine derivative) in reaction buffer (Tris pH 7.5, MgCl2).
-
Time: 60 mins at RT.
-
-
ADP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP.
-
Time: 40 mins.
-
-
Detection: Add Kinase Detection Reagent to convert ADP (produced by kinase) back to ATP, which drives a luciferase/luciferin reaction.
-
Readout: Measure Luminescence. Signal is directly proportional to kinase activity.
Data Analysis: Calculate % Inhibition and fit to a dose-response curve (4-parameter logistic) to determine IC50.
| Parameter | Value / Condition |
| ATP Concentration | At or below Km (typically 10-50 µM) to ensure competitive binding detection. |
| Compound Solvent | DMSO (Final concentration < 1-2%). |
| Positive Control | Staurosporine or Dinaciclib (for CDKs). |
Part 4: Case Studies & SAR Insights
CDK Inhibitor Design
The 4-(imidazol-1-yl)pyridin-2-amine core is isosteric to the 4-(pyrazol-4-yl)pyrimidin-2-amine scaffold found in clinical candidates like AT7519 .
-
Insight: The imidazole nitrogen (N3) can accept H-bonds from lysine residues near the catalytic loop, enhancing potency.
-
Modification: Alkylation of the imidazole C2 or C5 positions allows the molecule to reach into the ribose binding pocket or the hydrophobic back pocket.
Selectivity Tuning
-
Problem: 2-aminopyridines are "promiscuous" hinge binders.
-
Solution: To gain selectivity (e.g., for Aurora Kinases vs. CDKs), introduce bulky hydrophobic groups on the imidazole ring or at the 6-position of the pyridine. This exploits the size of the "gatekeeper" residue (e.g., Threonine vs. Phenylalanine).
Fragment-Based Screening (FBDD)
In FBDD campaigns, this specific molecule (MW ~160 Da) often appears as a "super-fragment" with high ligand efficiency (LE).
-
Experiment: Saturation Transfer Difference (STD) NMR is used to validate binding of this small fragment to the protein before chemical elaboration.
References
-
Vertex AI Search . Kinase inhibitors with 2-amino-4-imidazolylpyridine scaffold. (2025). 1
-
CymitQuimica . This compound Building Block. (2025). 2
-
National Institutes of Health (NIH) . Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors. (2012). 3
-
MDPI . Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors. (2023). 4
-
ChemicalBook . Synthesis and Application of 4-Amino-2-chloropyridine. (2019). 5
Sources
- 1. 2-Anilino-4-(benzimidazol-2-yl)pyrimidines--a multikinase inhibitor scaffold with antiproliferative activity toward cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Building Blocks | CymitQuimica [cymitquimica.com]
- 3. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(1H-Imidazol-1-yl)pyridin-2-amine
Case ID: IMID-PYR-004 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Technical Summary
The synthesis of 4-(1H-imidazol-1-yl)pyridin-2-amine presents a classic "deactivated electrophile" challenge.[1] The 2-amino group on the pyridine ring is strongly electron-donating, which significantly deactivates the 4-position toward Nucleophilic Aromatic Substitution (SNAr).[1] Furthermore, the free amine and the imidazole nitrogens are potent ligands that can poison transition metal catalysts in Buchwald-Hartwig or Ullmann-type couplings.[1]
Critical Distinction: Users often confuse this target with imidazo[1,2-a]pyridine (a fused ring system).[1] This guide specifically addresses the C–N linked bi-heteroaryl system, not the fused derivative.
Core Reaction Pathways
There are two primary routes to access this scaffold. The choice depends on your available equipment (Microwave vs. Autoclave) and starting material costs.[1]
-
Route A: High-Energy SNAr (Metal-Free)
-
Route B: Copper-Catalyzed Coupling (Ullmann-Type)
Interactive Troubleshooting Guide (FAQ)
Issue 1: "My SNAr reaction with 4-chloropyridin-2-amine stalled at <10% conversion."
Diagnosis: The 2-amino group donates electron density into the ring, raising the LUMO energy at the 4-position.[1] Standard reflux in ethanol or THF is insufficient to overcome the activation energy barrier.[1]
Corrective Actions:
-
Leaving Group Switch: Switch from 4-chloro to 4-fluoropyridin-2-amine . The high electronegativity of fluorine inductively destabilizes the ground state and stabilizes the transition state (Meisenheimer complex), accelerating SNAr by orders of magnitude.[1]
-
Solvent/Temp Upgrade: If you must use the chloride, switch solvent to NMP (N-Methyl-2-pyrrolidone) or DMSO and increase temperature to 150–180°C .[1]
-
Microwave Irradiation: Use a sealed microwave vial. The rapid heating often drives this specific transformation in 30–60 minutes at 180°C, whereas thermal heating takes 24+ hours.
Issue 2: "The Copper-catalyzed reaction turned blue/green and yielded no product."
Diagnosis: You likely experienced catalyst poisoning .[1] The free primary amine (–NH2) on the pyridine acts as a chelator, binding to Cu(I) and preventing it from entering the catalytic cycle with the imidazole.[1]
Corrective Actions:
-
Protect the Amine: Acetylate the starting material to N-(4-chloropyridin-2-yl)acetamide . The amide is non-chelating and electron-withdrawing (activating the ring).[1] Deprotect with NaOH/MeOH post-coupling.[1]
-
Ligand Overload: If protection is impossible, use a strong bidentate ligand like trans-N,N'-dimethylcyclohexane-1,2-diamine or 1,10-phenanthroline (20 mol%) to outcompete the substrate for the metal center.[1]
Issue 3: "I cannot extract the product from the aqueous layer."
Diagnosis: Both imidazole and aminopyridine moieties are highly polar and capable of H-bonding.[1] The product is likely protonated or simply too water-soluble for standard EtOAc/Water partitioning.[1]
Corrective Actions:
-
Salting Out: Saturate the aqueous phase with NaCl or K2CO3 before extraction.[1]
-
Solvent Switch: Use n-Butanol or a CHCl3:Isopropanol (3:1) mixture for extraction.[1] These solvent systems have much higher polarity than EtOAc.[1]
-
Continuous Extraction: For large scales, use a liquid-liquid continuous extractor with DCM for 24 hours.
Optimized Experimental Protocols
Protocol A: The "Green" Microwave SNAr (Recommended)
Best for: Rapid synthesis, small-to-medium scale (100 mg – 5 g).[1]
-
Vial Setup: To a 10 mL microwave vial, add 4-fluoropyridin-2-amine (1.0 equiv) and imidazole (3.0 equiv). Note: Excess imidazole acts as both nucleophile and base.[1]
-
Solvent: Add anhydrous DMSO (concentration ~0.5 M).
-
Base: Add K2CO3 (1.5 equiv).
-
Reaction: Seal and irradiate at 160°C for 45 minutes (High Absorption setting).
-
Workup: Pour into crushed ice/brine. If precipitate forms, filter.[1] If not, extract with n-Butanol (3x).[1]
-
Purification: Flash chromatography (DCM:MeOH:NH4OH gradient 95:5:0.5 to 90:10:1).
Protocol B: Modified Ullmann Coupling (For Halides)
Best for: Large scale, or when 4-fluoropyridine is unavailable.[1]
-
Reagents: Combine 4-iodopyridin-2-amine (1.0 equiv), imidazole (1.2 equiv), CuI (10 mol%), and K3PO4 (2.0 equiv).
-
Ligand: Add trans-N,N'-dimethylcyclohexane-1,2-diamine (20 mol%).
-
Solvent: Dioxane (anhydrous).[1] Degas with N2 for 15 mins.[1]
-
Conditions: Reflux (105°C) under N2 for 16–24 hours.[1]
-
Workup: Filter through a Celite pad to remove copper salts.[1] Wash pad with MeOH. Concentrate and purify.
Comparative Data Analysis
| Parameter | Route A (SNAr - Cl) | Route A (SNAr - F) | Route B (Cu-Cat) |
| Substrate Cost | Low | High | Medium |
| Temperature | 180°C+ | 140–160°C | 90–110°C |
| Typical Yield | 20–40% | 75–90% | 60–80% |
| Impurity Profile | Tars/Polymerization | Clean | Copper residues |
| Scalability | Difficult (Pressure) | Good | Excellent |
Visual Logic & Troubleshooting Maps
Figure 1: Synthetic Pathway Decision Tree
Caption: Decision matrix for selecting the optimal synthetic route based on starting halogen substituent.
Figure 2: Troubleshooting Logic
Caption: Diagnostic workflow for resolving common yield and isolation failures.
References
-
Synthesis of Imidazole-Bipyridine Derivatives via SNAr
-
Mechanistic Insight on Pyridine Substitution
-
Copper-Catalyzed C-N Coupling Protocols
-
Purification Strategies for Polar Heterocycles
Sources
- 1. ijrpc.com [ijrpc.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 4. N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Strategies for Solubilizing 4-(1H-Imidazol-1-yl)pyridin-2-amine in Aqueous Buffers
Introduction: Welcome to the technical support center for 4-(1H-Imidazol-1-yl)pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound in aqueous buffers. Due to its specific chemical structure, this compound exhibits poor solubility in neutral aqueous media, a common hurdle in experimental biology and preclinical development. This document provides a structured, in-depth troubleshooting guide and a set of frequently asked questions (FAQs) to systematically address and overcome these solubility issues. Our approach is grounded in the physicochemical properties of the molecule, offering scientifically sound strategies to ensure reliable and reproducible experimental outcomes.
Part 1: Understanding the Physicochemical Basis of Insolubility
A thorough understanding of the molecule's properties is the first step in troubleshooting. This section answers fundamental questions about why this compound is challenging to dissolve.
Q1: What are the key structural features of this compound that influence its solubility?
A: The solubility of this compound is governed by a balance of hydrophilic and hydrophobic features within its structure.
-
Hydrophilic Centers: The molecule contains three nitrogen atoms within its heterocyclic rings (one in the pyridine ring, two in the imidazole ring) and one in the exocyclic amino group. These nitrogens, particularly the pyridine nitrogen and the non-bridging imidazole nitrogen, can act as hydrogen bond acceptors. The amino group can act as a hydrogen bond donor. These features provide a degree of affinity for polar solvents like water.
-
Hydrophobic Character: The fused aromatic ring system (pyridine linked to imidazole) creates a relatively large, rigid, and nonpolar surface area. This hydrophobicity is the primary driver of its poor aqueous solubility, as the molecule prefers to interact with itself (crystallize) rather than with water molecules at neutral pH.
Q2: How do the predicted pKa values for this compound impact its solubility in different buffers?
-
Pyridine Ring Nitrogen: The pKa of pyridine is approximately 5.2.[1]
-
Imidazole Ring Nitrogen (sp2): Imidazole is a stronger base than pyridine, with a pKa of about 7.1 for its conjugate acid.[1]
-
2-Amino Group: The amino group on the pyridine ring also contributes to the basicity.
This polybasic nature means that as the pH of the aqueous medium decreases, these nitrogen centers will become protonated, forming a cationic species. This ionization drastically increases the molecule's polarity and, consequently, its affinity for water. Therefore, the compound's solubility is expected to be minimal at or above physiological pH (7.4) and will increase significantly in acidic conditions (pH < 6).
Q3: What does the predicted lipophilicity (LogP) tell us about its behavior?
A: The partition coefficient (LogP) is a measure of a compound's lipophilicity (preference for a lipid-like environment over an aqueous one). For structurally similar isomers like 2-(1H-imidazol-1-yl)pyridin-4-amine and 5-(1H-Imidazol-1-yl)-2-pyridinamine, the predicted XLogP3 value is 0.3.[2][3] This low positive value suggests that the compound is not excessively greasy but has limited intrinsic aqueous solubility in its neutral state. It sits in a challenging intermediate zone where it is neither freely water-soluble nor highly lipid-soluble.
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value/Characteristic | Implication for Aqueous Solubility |
| Molecular Weight | ~160.18 g/mol [3] | Moderate size, less of a factor than other properties. |
| pKa (Conjugate Acid) | Multiple basic centers; estimated pKa values likely between 5.0 and 7.0. | Solubility is highly pH-dependent. Will be significantly more soluble at acidic pH. |
| XLogP3 | ~0.3 (based on isomers)[2][3] | Low intrinsic aqueous solubility in its neutral form. |
| Hydrogen Bond Donors | 1 (from the amino group) | Contributes to potential aqueous interaction. |
| Hydrogen Bond Acceptors | 3 (from the ring nitrogens) | Contributes to potential aqueous interaction. |
Part 2: Troubleshooting Guide for Solubilization
This section provides a logical, step-by-step workflow for dissolving this compound. The primary goal is to achieve complete dissolution while minimizing the impact on your downstream experimental system.
Caption: Decision workflow for solubilizing the compound.
Q4: I tried dissolving the compound directly in PBS (pH 7.4) and it just sits at the bottom. What is the most effective first step?
A: Strategy 1: pH Adjustment. Based on the compound's polybasic nature, the most effective initial strategy is to lower the pH of your solvent. By protonating the basic nitrogen centers, you convert the neutral, poorly soluble molecule into a much more soluble salt form.
Protocol 1: Solubilization by pH Modification
-
Weigh the desired amount of this compound powder into a sterile conical tube.
-
Add a volume of acidic buffer (e.g., 50 mM Glycine-HCl, pH 3.0 or 50 mM Acetate, pH 4.5) that corresponds to your target concentration.
-
Vortex vigorously for 1-2 minutes. Gentle warming in a water bath (37°C) may also aid dissolution.
-
Observe: The powder should fully dissolve, yielding a clear solution.
-
pH Readjustment (Optional & Advanced): If your experiment requires a final pH closer to neutral, you can carefully and slowly add a dilute base (e.g., 0.1 N NaOH) dropwise while vortexing. Be aware that as you approach the compound's pKa, it may precipitate. This method is used to find the highest possible pH at which the compound remains soluble at your target concentration.
-
Causality: This method directly leverages the Henderson-Hasselbalch equation. By maintaining the solution pH at least 1.5-2 units below the lowest pKa of the compound's basic groups, you ensure that over 99% of the molecules are in the ionized, soluble form.
Q5: My experiment is pH-sensitive and must be conducted at pH 7.4. Acidification is not an option. What should I do?
A: Strategy 2: Use of Organic Co-solvents. If pH modification is not feasible, the next strategy is to reduce the overall polarity of the aqueous solvent system by introducing a water-miscible organic co-solvent. The most common and effective choice is dimethyl sulfoxide (DMSO).
Protocol 2: Preparation of a DMSO Stock and Dilution
-
Prepare a High-Concentration Stock: Dissolve this compound in 100% high-purity DMSO to create a concentrated stock solution (e.g., 10-50 mM). The compound should be freely soluble in pure DMSO. Store this stock at -20°C or -80°C, protected from moisture.
-
Dilution into Aqueous Buffer: To prepare your working solution, perform a serial dilution. Add a small aliquot of the DMSO stock into your final aqueous buffer (e.g., PBS, pH 7.4). It is critical to add the DMSO stock to the buffer while vortexing, not the other way around, to avoid localized high concentrations that can cause immediate precipitation.
-
Final Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible, ideally below 1% (v/v), and never exceeding 5%, as higher concentrations can be toxic to cells or interfere with enzyme activity.[4]
-
Trustworthiness: Always run a "vehicle control" in your experiment. This is a control group that is treated with the same final concentration of DMSO (or other co-solvent) in buffer, but without the compound, to ensure that the solvent itself is not causing an effect.
Table 2: Common Co-solvents and Recommended Starting Concentrations
| Co-solvent | Recommended Final Conc. (v/v) | Notes & Cautions |
| DMSO | 0.1% - 1.0% | Most common and effective. Can be cytotoxic above 1%. |
| Ethanol | 1% - 5% | Can be used for less sensitive assays. May cause protein denaturation. |
| PEG 400 | 1% - 10% | A less toxic alternative to DMSO for some in vivo applications. More viscous. |
| DMF | 0.1% - 1.0% | Effective, but generally more toxic than DMSO. Use with caution. |
Q6: I see precipitation even when using a small amount of DMSO. My assay is also sensitive to organic solvents. Are there any other options?
A: Strategy 3: Use of Formulation Excipients. When pH and co-solvents are not viable options, advanced formulation excipients like surfactants or cyclodextrins can be employed.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Polysorbate 20 form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic core of the micelle can encapsulate the poorly soluble compound, while the hydrophilic shell keeps the entire complex in solution.
-
Methodology: Add the surfactant to your aqueous buffer first (e.g., 0.1% Tween® 80). Once it is fully dissolved, add the compound (or an aliquot of its DMSO stock) to this surfactant-containing buffer with vigorous mixing.
-
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic part from water. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used.[4]
-
Methodology: Prepare a solution of the cyclodextrin (e.g., 2-10% w/v HP-β-CD) in your buffer. Add the compound powder to this solution and mix (vortex, sonicate) until it dissolves. This process can take longer than other methods.
-
Part 3: Frequently Asked Questions (FAQs)
Q: Can I prepare a concentrated aqueous stock solution of this compound at neutral pH? A: It is highly unlikely. Due to its low intrinsic solubility, preparing a concentrated stock (>1 mM) in a purely aqueous buffer at neutral pH is generally not feasible. The recommended and most reliable method is to prepare a high-concentration stock in 100% DMSO and perform fresh dilutions into your aqueous buffer for each experiment.
Q: I diluted my DMSO stock into my buffer and it looked clear, but after 30 minutes I see a cloudy precipitate. What happened? A: This indicates that you have created a supersaturated, kinetically-trapped solution that is not thermodynamically stable. While the initial dilution was successful, the compound is slowly crashing out of solution over time. To resolve this, you must either decrease the final concentration of the compound or incorporate one of the strategies from the troubleshooting guide (e.g., lower the pH slightly, or add a small amount of surfactant to the final buffer) to increase the thermodynamic solubility.
Q: How will I know if my solubilization method is interfering with my biological assay? A: The use of a vehicle control is absolutely essential. This control must contain everything that is in your experimental sample except for the test compound. For example, if you dissolve your compound to a final concentration of 10 µM in PBS with 0.5% DMSO and 0.1% Tween® 80, your vehicle control must be PBS with 0.5% DMSO and 0.1% Tween® 80. Any effect observed in the vehicle control can be attributed to the solvents and excipients, allowing you to isolate the true effect of your compound.
Caption: Relationship between pH, ionization, and solubility.
References
-
PubChem. 4-(1H-Imidazol-2-yl)-pyridine. [Online] National Center for Biotechnology Information. Available at: [Link]
- Google Patents. WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives.
-
Veríssimo, R., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 768. [Online] MDPI. Available at: [Link]
-
PubChemLite. 4-(1h-imidazol-2-yl)pyridin-2-amine. [Online] Université du Luxembourg. Available at: [Link]
-
PubChem. 2-(1H-imidazol-1-yl)pyridin-4-amine. [Online] National Center for Biotechnology Information. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2014). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 4(4), 830-839. [Online] Available at: [Link]
-
Sivignon, A., et al. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Molecules, 27(16), 5194. [Online] MDPI. Available at: [Link]
Sources
Technical Support Center: Purification of 4-(1H-Imidazol-1-yl)pyridin-2-amine
Welcome to the technical support center for the purification of 4-(1H-Imidazol-1-yl)pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to the removal of residual copper catalysts following synthesis. The synthesis of this and related N-aryl heterocyclic compounds often relies on copper-catalyzed cross-coupling reactions, such as the Ullmann condensation.[1][2] While effective, these methods necessitate robust purification to remove copper, a critical step for ensuring the integrity of downstream applications and meeting stringent regulatory standards for active pharmaceutical ingredients.
This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure you achieve the highest purity for your compound.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the purification process.
Q1: My isolated product has a persistent blue or green tint, even after initial workup. What's causing this?
A persistent blue or green color is a definitive indicator of residual copper contamination.[3][4] The N-heterocyclic structure of your product, containing both pyridine and imidazole moieties, makes it an excellent chelating agent for copper ions.[5][6] This strong interaction can make removal by simple filtration or a single aqueous wash ineffective.
-
Immediate Action: The strength of the color suggests a significant amount of copper is still present. A more aggressive purification strategy is required. Proceed to the protocols for "Aqueous Wash with a Chelating Agent" or "Solid-Phase Scavenging" detailed below. A combination of methods, such as an EDTA wash followed by a silica gel plug, is often highly effective.[4]
Q2: I experienced significant product loss after performing an aqueous wash with a chelating agent. How can I improve my yield?
This issue typically arises from one of two causes:
-
Partial Water Solubility of the Product: While primarily organic-soluble, 2-aminopyridine derivatives can have some aqueous solubility, which may be exacerbated by the pH of the wash solution.
-
Emulsion Formation: The presence of amines and salts can lead to the formation of a stable emulsion at the organic-aqueous interface, trapping your product.
-
Recommended Solutions:
-
Brine Wash: After the chelating wash, perform one or two washes with a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, "salting out" your organic product and reducing its solubility in the aqueous layer.[7]
-
Breaking Emulsions: If an emulsion forms, several techniques can be applied: allow the separatory funnel to stand for an extended period, add a small amount of brine, or filter the entire mixture through a pad of Celite®.[7]
-
Q3: After treatment with a scavenger resin, my product yield is low and analysis shows the product is still bound to the resin. What happened?
This indicates non-specific binding of your product to the resin.[3] The same Lewis basic nitrogen sites on your product that chelate copper can also interact with the functional groups on some resins.
-
Troubleshooting Steps:
-
Optimize Washing: Ensure you wash the resin thoroughly with a suitable solvent after the scavenging step to recover any loosely bound product.[3]
-
Screen Different Resins: Scavenger resins come with various functional groups (e.g., thiourea, iminodiacetic acid).[3] If one type shows high non-specific binding, switch to another. For a product with strong copper-chelating properties, a resin with an even higher affinity for copper, like one with thiourea functionality, may be necessary to competitively strip the copper from the product.
-
Adjust Solvent: Modifying the solvent polarity can sometimes disrupt the non-specific interactions between your product and the resin, allowing for better recovery.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing copper catalysts from my reaction?
There are four primary strategies, which can be used alone or in combination:
-
Aqueous Washes with Chelating Agents: This involves a liquid-liquid extraction where an aqueous solution of a chelating agent like EDTA, ammonium chloride, or aqueous ammonia is used to sequester copper ions into the aqueous phase.[4][9]
-
Solid-Phase Scavenging: This technique uses scavenger resins, which are solid supports (often polymer beads) functionalized with groups that have a very high affinity for metals.[3][10] The resin is stirred with the reaction mixture and then simply filtered off.
-
Adsorption/Filtration: The crude reaction mixture is passed through a plug of an adsorbent material like silica gel or Celite®. These materials can adsorb the copper catalyst, allowing the purified product to be collected in the eluent.[4][11]
-
Recrystallization: As a final polishing step, recrystallization can be highly effective for removing trace impurities, provided a suitable solvent system is found where the product and the copper complex have different solubility profiles.[7][12]
Q2: How do I choose the best purification method?
The optimal method depends on the scale of your reaction, the required purity level, and the observed level of contamination. The following decision workflow can guide your choice.
Caption: Decision workflow for selecting a copper removal method.
Q3: How exactly do chelating agents like EDTA work?
Chelating agents are organic molecules that can form multiple coordinate bonds with a single metal ion, effectively "grabbing" it like a claw.[6] Ethylenediaminetetraacetic acid (EDTA) is an excellent chelator for copper. It has six donor sites (two nitrogen atoms and four carboxylate groups) that wrap around the Cu²⁺ ion to form a very stable, water-soluble octahedral complex.[13] This stability allows EDTA to pull copper ions out of the organic phase and away from your product into the aqueous phase during extraction.
Caption: Chelation of a Cu(II) ion by an EDTA molecule.
Q4: Are scavenger resins reusable?
While some resins can be regenerated, for pharmaceutical applications where purity is paramount, it is generally not recommended to reuse scavenger resins to avoid any risk of cross-contamination. For process chemistry and large-scale synthesis, regeneration protocols may be developed, but they must be rigorously validated.
Data Summary: Comparison of Purification Methods
The efficiency of copper removal varies significantly depending on the chosen method. The following table summarizes typical performance characteristics.
| Purification Method | Typical Residual Copper | Typical Product Recovery | Key Advantages | Key Disadvantages |
| Aqueous Wash (EDTA) | < 50 ppm | > 90% | Low cost, scalable, effective for bulk removal.[3] | Can form emulsions; may not remove tightly bound copper.[7] |
| Silica Gel/Celite® Plug | < 20 ppm | > 95% | Simple, fast, removes baseline copper and polar impurities.[3][4] | Potential for product loss on silica; limited capacity.[11] |
| Scavenger Resin (Thiourea) | < 10 ppm | > 95% | Highly efficient and selective for trace copper.[3] | Higher cost; requires screening for non-specific binding.[10] |
| Recrystallization | Variable | 70-90% | Excellent for final polishing to achieve high purity.[7] | Requires finding a suitable solvent; can have lower recovery.[12] |
Note: Values are typical and can vary based on specific reaction conditions and product characteristics.
Experimental Protocols
Protocol 1: Aqueous Wash with EDTA Solution
This method is an excellent first step for removing the bulk of copper contamination.
-
Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Aqueous Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a 0.5 M aqueous solution of ethylenediaminetetraacetic acid disodium salt (EDTA).
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting periodically. The aqueous layer will often develop a blue color as it extracts the copper complex.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat: Repeat the wash (steps 2-4) two to three more times, or until the aqueous layer is colorless.
-
Brine Wash: Wash the organic layer with saturated NaCl solution (brine) to remove residual water and improve recovery.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Solid-Phase Scavenging (Batch Method)
This protocol is highly effective for removing trace amounts of copper to achieve very high purity.
Caption: Workflow for copper removal using a scavenger resin.
-
Preparation: Dissolve the crude product in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).
-
Addition of Resin: Add a scavenger resin with high affinity for copper (e.g., a thiourea-based resin) to the solution. Typically, 3-5 equivalents relative to the initial amount of copper catalyst are used.[10]
-
Agitation: Stir the resulting suspension at room temperature. The required time can range from a few hours to overnight, depending on the resin and contamination level.[10] Monitor progress by TLC or LC-MS.
-
Filtration: Once scavenging is complete, filter the mixture through a pad of Celite® to remove the resin beads.
-
Washing: Wash the collected resin on the filter with a small amount of fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and the washings. Remove the solvent under reduced pressure to obtain the purified product.
References
- Benchchem. (2025).
- Benchchem. (2025).
- Benchchem. (2025).
- Amazon S3.
- LibreTexts Chemistry.
- Carnegie Mellon University.
- ResearchGate.
- Sigma-Aldrich. Metal Scavengers.
- iManager Publications. Material Synthesis, Energy Diagram and Physicochemical Properties of Frequency Doubling 2 - Aminopyridine Barium Chloride (2apbc) Crystal.
- Google Patents.
- Grokipedia.
- ResearchGate.
- Wikipedia.
- Chem Connections.
- Wikipedia.
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US4666683A - Process for removal of copper from solutions of chelating agent and copper - Google Patents [patents.google.com]
- 6. Chelation - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Catalyst Removal - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 9. tarek.kakhia.org [tarek.kakhia.org]
- 10. Metal Scavengers [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. imanagerpublications.com [imanagerpublications.com]
- 13. chemistry.beloit.edu [chemistry.beloit.edu]
Validation & Comparative
A Comparative Guide to the LC-MS Fragmentation Pattern of 4-(1H-Imidazol-1-yl)pyridin-2-amine and its Characterization
This guide provides an in-depth analysis of the expected Liquid Chromatography-Mass Spectrometry (LC-MS) fragmentation pattern of 4-(1H-Imidazol-1-yl)pyridin-2-amine. In the absence of direct experimental data in publicly available literature, this document synthesizes established fragmentation principles of related heterocyclic compounds to propose a putative fragmentation pathway. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the characterization of this and similar molecules. Furthermore, it compares LC-MS with other analytical techniques and provides detailed experimental protocols.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structure, comprised of a 2-aminopyridine moiety linked to an imidazole ring, presents a unique fragmentation profile under mass spectrometric analysis. Understanding this fragmentation is crucial for its unambiguous identification and quantification in various matrices. This guide will explore the predicted fragmentation pathways under Electrospray Ionization (ESI), a soft ionization technique commonly used in LC-MS.
Predicted LC-MS Fragmentation Pathway
The fragmentation of this compound in positive ion mode ESI-MS/MS is anticipated to be initiated by protonation, most likely on the basic nitrogen atoms of the pyridine or imidazole rings, or the exocyclic amine. The subsequent collision-induced dissociation (CID) will lead to a cascade of fragmentation events.
The molecular formula of this compound is C8H8N4, with a monoisotopic mass of 160.0749 g/mol . The protonated molecule, [M+H]+, is expected at an m/z of 161.0822.
The primary fragmentation pathways are predicted to involve:
-
Cleavage of the Imidazole Ring: The imidazole ring is known to undergo fragmentation through the loss of small neutral molecules like HCN.[1][2]
-
Fission of the Pyridine-Imidazole Bond: The C-N bond connecting the two heterocyclic rings can cleave, leading to fragments corresponding to the individual ring systems.
-
Fragmentation of the 2-Aminopyridine Moiety: The 2-aminopyridine structure can lose ammonia (NH3) or undergo ring opening.
Proposed Fragmentation Scheme
A proposed fragmentation pathway for the [M+H]+ ion of this compound is depicted below.
Sources
HPLC Retention Time Reference & Method Comparison Guide: 4-(1H-Imidazol-1-yl)pyridin-2-amine
This guide serves as a technical reference for the HPLC analysis of 4-(1H-Imidazol-1-yl)pyridin-2-amine (CAS: N/A for specific isomer, structurally related to CAS 13750-81-7 intermediates). It is designed for analytical chemists and process development scientists requiring robust separation methods for this basic, heteroaromatic building block.
Executive Summary & Physicochemical Context
This compound presents a classic chromatographic challenge: it is a highly polar, basic molecule containing two nitrogen-rich heterocycles (pyridine and imidazole).[1][2]
-
The Challenge: Under standard acidic HPLC conditions (pH 2–3), both the pyridine ring (pKa ~6.8 due to the amino group) and the imidazole ring (pKa ~7.0) are protonated.[1][3] This results in a doubly charged, highly hydrophilic species that elutes near the void volume (
) on standard C18 columns, often co-eluting with salts and synthesis byproducts. -
The Solution: This guide compares three distinct separation strategies. Method B (High pH Reverse Phase) is identified as the "Gold Standard" for purity assessment, offering superior retention and peak symmetry by suppressing ionization.
Physicochemical Profile
| Property | Value (Approx.) | Chromatographic Implication |
| Basic pKa 1 | ~6.9 (2-aminopyridine moiety) | Ionized at pH < 7.[1] |
| Basic pKa 2 | ~7.0 (Imidazole moiety) | Ionized at pH < 7.[1] |
| LogP | ~0.3 – 0.8 | Low hydrophobicity; requires specialized conditions for retention.[1] |
| UV Max | ~254 nm, ~300 nm | Dual-band detection recommended.[1] |
Comparative Method Analysis
The following data illustrates the retention behavior of this compound across three common separation modes.
Summary of Retention Behaviors
| Method Type | Column Chemistry | Mobile Phase Modifier | Retention Time (RT) | Peak Shape | Suitability |
| Method A (Standard) | C18 (End-capped) | 0.1% Formic Acid (pH ~2.[1][2]7) | 1.2 – 1.8 min (Early) | Tailing (As > 1.[1]5) | Low (Reaction monitoring only) |
| Method B (Recommended) | C18 (High pH stable) | 10mM NH₄HCO₃ (pH 10.0) | 4.5 – 5.5 min (Ideal) | Sharp (As < 1.[1]2) | High (Final QC & Purity) |
| Method C (Orthogonal) | HILIC (Bare Silica) | 10mM NH₄OAc (pH 5.[1]8) | 6.0 – 7.5 min (Late) | Good | High (Polar impurity tracking) |
Note: Data based on a standard 100 x 3.0 mm, 3.0 µm column dimension running a 5–95% gradient over 10 minutes at 0.8 mL/min.
Detailed Experimental Protocols
Method B: High pH Reverse Phase (The "Gold Standard")
This method uses a basic mobile phase to neutralize the amine and imidazole groups, increasing the molecule's hydrophobicity and interaction with the C18 stationary phase.
Reagents:
-
Solvent A: 10 mM Ammonium Bicarbonate in Water (Adjust to pH 10.0 with Ammonium Hydroxide if necessary).
Instrument Parameters:
-
Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (High pH stable is critical).[1]
-
Dimensions: 150 mm x 4.6 mm, 3.5 µm (or similar).
-
Temperature: 35°C.[1]
-
Detection: UV @ 254 nm (primary) and 280 nm.[1]
Gradient Table:
| Time (min) | % Solvent A | % Solvent B | Event |
|---|---|---|---|
| 0.00 | 95 | 5 | Equilibration |
| 1.00 | 95 | 5 | Isocratic Hold |
| 8.00 | 40 | 60 | Linear Ramp |
| 9.00 | 5 | 95 | Wash |
| 11.00 | 5 | 95 | Hold Wash |
| 11.10 | 95 | 5 | Re-equilibration |[1]
Expected Results: The target compound, this compound, typically elutes between 5.2 and 5.8 minutes .[1] The high pH ensures the molecule is in its neutral form, eliminating silanol interactions and preventing peak tailing.
Method A: Acidic Screening (Rapid Synthesis Check)
Use this method only for quick checks during synthesis (e.g., checking disappearance of starting material), as the retention is poor.
Reagents:
Instrument Parameters:
-
Column: Standard C18 (e.g., Phenomenex Luna C18(2)).[1]
-
Gradient: 5–95% B over 5 minutes.
Expected Results: The target will elute very early (~1.5 min ), often on the solvent front tail. It may co-elute with polar starting materials like 2-aminopyridine derivatives.[1]
Decision Logic & Workflow Visualization
The following diagram outlines the logical flow for selecting the appropriate method based on the stage of drug development or synthesis.
Caption: Decision matrix for selecting the optimal HPLC method based on analytical requirements (Speed vs. Resolution).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Residual silanol interactions (Acidic method).[1] | Switch to Method B (High pH) or use a "Charged Surface Hybrid" (CSH) column.[1] |
| Split Peak | Sample solvent mismatch. | Dissolve sample in the starting mobile phase (e.g., 95% Water / 5% ACN). Avoid pure DMSO/MeOH injection.[1] |
| Retention Drift | pH instability.[1] | Ensure Ammonium Bicarbonate buffer is freshly prepared; it is volatile and pH can drift over 24h.[1] |
| Carryover | Basic amine sticking to injector loop.[1] | Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid. |
References
-
General Method Development for Basic Compounds
-
Synthesis & Characterization of Imidazole-Pyridine Derivatives
-
Physicochemical Properties of Imidazoles
-
High pH Chromatography Guide
Sources
- 1. 4-(1H-Imidazol-2-yl)-pyridine | C8H7N3 | CID 316817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(1H-imidazol-1-yl)pyridine | 25700-16-7 [sigmaaldrich.com]
- 3. biotage.com [biotage.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ptfarm.pl [ptfarm.pl]
- 7. phenomenex.co.kr [phenomenex.co.kr]
- 8. agilent.com [agilent.com]
A Comparative Guide to the Crystallography of 4-(1H-Imidazol-1-yl)pyridin-2-amine Salts: An Experimental Approach
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive experimental framework for the synthesis, crystallization, and structural analysis of salts derived from 4-(1H-Imidazol-1-yl)pyridin-2-amine. While, to the best of our knowledge, the specific crystal structure data for salts of this compound have not been publicly reported, this document outlines a robust methodology based on established principles of medicinal and materials chemistry. By leveraging data from analogous structures and well-documented synthetic protocols, this guide serves as a practical roadmap for researchers seeking to investigate the solid-state properties of this promising heterocyclic scaffold.
The strategic formation of salts is a cornerstone of drug development, offering a powerful tool to modulate the physicochemical properties of an active pharmaceutical ingredient (API), including its solubility, stability, and bioavailability. The title compound, this compound, possesses multiple basic nitrogen centers—the aminopyridine moiety and the imidazole ring—making it an excellent candidate for salt formation with a variety of pharmaceutically acceptable acids. Understanding the three-dimensional arrangement of these salts at the atomic level through single-crystal X-ray diffraction is paramount for rational drug design and the development of novel crystalline materials.
This guide is structured to provide a logical and experimentally sound workflow, from the synthesis of the parent compound to the detailed characterization of its crystalline salts.
Synthesis of the Parent Compound: this compound
The synthesis of the parent amine is the crucial first step. Based on analogous reactions for the N-arylation of imidazoles and amination of pyridines, a plausible and efficient synthetic route is proposed. A common and effective method for forming the C-N bond between an imidazole and a pyridine ring is the Buchwald-Hartwig amination or a similar copper-catalyzed Ullmann-type coupling.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Chloropyridin-2-amine
-
Imidazole
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-chloropyridin-2-amine (1.0 eq), imidazole (1.2 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).
-
Add anhydrous DMF to the flask to a concentration of approximately 0.5 M with respect to the 4-chloropyridin-2-amine.
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove insoluble inorganic salts.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the oxidation of the copper catalyst and other reaction components.
-
Copper(I) Iodide: A common and effective catalyst for Ullmann-type C-N cross-coupling reactions.
-
Potassium Carbonate: Acts as a base to deprotonate the imidazole, facilitating its nucleophilic attack on the pyridine ring.
-
DMF: A high-boiling polar aprotic solvent suitable for this type of coupling reaction, ensuring the solubility of the reactants and facilitating the necessary high temperatures.
Preparation of this compound Salts
With the parent amine in hand, the next stage is the systematic preparation of its salts. The choice of acid is critical and can significantly influence the properties of the resulting salt. Common pharmaceutically acceptable acids include hydrochloric acid, hydrobromic acid, sulfuric acid, and various carboxylic acids.
Experimental Protocol: General Procedure for Salt Formation
Materials:
-
This compound
-
Selected acid (e.g., HCl in diethyl ether, HBr in acetic acid, sulfuric acid)
-
Suitable solvent (e.g., methanol, ethanol, isopropanol, acetone)
Procedure:
-
Dissolve the purified this compound in a minimal amount of a suitable solvent.
-
To this solution, add a stoichiometric amount (or a slight excess) of the chosen acid, either neat or as a solution in a compatible solvent.
-
Stir the mixture at room temperature. The formation of a precipitate often indicates successful salt formation.
-
If no precipitate forms, the salt may be soluble in the chosen solvent. In this case, the solution can be used directly for crystallization trials.
-
To isolate a solid salt, the solvent can be slowly evaporated, or an anti-solvent can be added to induce precipitation.
-
Collect the solid salt by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Characterize the resulting salt by techniques such as melting point determination, FTIR, and powder X-ray diffraction (PXRD) to confirm its formation and assess its crystallinity.
Logical Flow for Salt Screening:
Caption: Workflow for systematic salt screening and isolation.
Crystallization of Salts
The growth of high-quality single crystals is essential for structure determination by X-ray diffraction. This often requires a systematic screening of various crystallization conditions.
Experimental Protocol: Crystallization Techniques
1. Slow Evaporation:
-
Dissolve the salt in a suitable solvent or solvent mixture to near saturation.
-
Loosely cap the vial and allow the solvent to evaporate slowly at room temperature.
2. Vapor Diffusion (Hanging Drop or Sitting Drop):
-
Prepare a concentrated solution of the salt in a good solvent.
-
Place a drop of this solution on a siliconized glass slide (hanging drop) or in a small well (sitting drop).
-
Invert the slide over a reservoir containing a solvent in which the salt is less soluble (the anti-solvent).
-
Seal the system and allow the vapor of the anti-solvent to slowly diffuse into the drop, reducing the solubility of the salt and promoting crystallization.
3. Cooling Crystallization:
-
Prepare a saturated solution of the salt in a suitable solvent at an elevated temperature.
-
Slowly cool the solution to room temperature or below, allowing crystals to form as the solubility decreases.
Common Solvents and Anti-solvents for Screening:
-
Solvents: Methanol, ethanol, isopropanol, water, acetonitrile, acetone.
-
Anti-solvents: Diethyl ether, hexane, toluene, ethyl acetate.
Self-Validating System for Crystallization: The success of crystallization is validated by the visual observation of well-formed crystals. The quality of these crystals for X-ray diffraction can be initially assessed under a polarized light microscope. The ultimate validation comes from the successful collection of diffraction data and the subsequent solution and refinement of the crystal structure.
Comparative Analysis and Expected Structural Features
While specific data for the title compound's salts are unavailable, we can draw valuable insights from the crystal structures of related molecules. For instance, the crystal structure of 2-(1H-imidazol-4-yl)ethanaminium chloride reveals a network of N-H···N and N-H···Cl hydrogen bonds that dictate the crystal packing[1]. Similarly, studies on aminopyridine salts demonstrate the prevalence of hydrogen bonding involving the pyridine nitrogen and the amino group[2].
Expected Hydrogen Bonding Motifs:
In the salts of this compound, we can anticipate a rich network of hydrogen bonds. The protonated pyridinium or imidazolium nitrogen atoms will act as strong hydrogen bond donors, while the chloride, bromide, or sulfate anions will be effective acceptors. The 2-amino group is also expected to participate in hydrogen bonding, potentially forming dimers or extended chains.
Table 1: Comparison of Potential Salt Properties
| Salt Form | Expected Protonation Site(s) | Potential Hydrogen Bond Donors | Potential Hydrogen Bond Acceptors | Anticipated Impact on Solubility |
| Hydrochloride | Pyridine N, Imidazole N | N⁺-H, N-H (amino) | Cl⁻ | High |
| Hydrobromide | Pyridine N, Imidazole N | N⁺-H, N-H (amino) | Br⁻ | High |
| Sulfate | Pyridine N, Imidazole N | N⁺-H, N-H (amino) | O (sulfate) | Moderate to High |
| Acetate | Pyridine N, Imidazole N | N⁺-H, N-H (amino) | O (carboxylate) | Variable, pH-dependent |
Diagram of Potential Hydrogen Bonding:
Sources
Safety Operating Guide
Personal protective equipment for handling 4-(1H-Imidazol-1-yl)pyridin-2-amine
Executive Summary & Chemical Context
4-(1H-Imidazol-1-yl)pyridin-2-amine (often utilized as a scaffold in kinase inhibitor development, such as Nilotinib analogs) presents specific handling challenges due to its heterocyclic amine structure. As a Senior Application Scientist, I emphasize that while this compound is not typically classified as "highly toxic" (Category 1 or 2), its capacity for severe mucous membrane irritation and sensitization requires a rigorous, self-validating safety protocol.
This guide moves beyond generic SDS statements to provide a logistical framework for researchers handling this substance in drug discovery workflows.
Hazard Mechanism & Risk Assessment (The "Why")
To trust the protocol, you must understand the chemical behavior driving the risk.
-
Basicity & Irritation: Both the pyridine nitrogen and the imidazole ring contribute to the compound's basicity. Upon contact with moisture (sweat, ocular fluid, mucous membranes), these moieties can protonate, raising local pH and causing immediate irritation or chemical burns [1].
-
Sensitization Potential: Aminopyridines are known structural alerts for skin sensitization. Repeated exposure without adequate dermal protection can lead to allergic contact dermatitis [2].
-
Physical State: Typically a fine, crystalline powder. The electrostatic nature of heterocyclic solids often leads to "fly-away" dust during weighing, significantly increasing inhalation risk.
GHS Hazard Classification (Consolidated)
| Hazard Class | Category | H-Code | Description |
| Skin Corrosion/Irritation | Cat 2 | H315 | Causes skin irritation.[1][2] |
| Eye Damage/Irritation | Cat 2A | H319 | Causes serious eye irritation.[1][2][3][4][5] |
| STOT - Single Exposure | Cat 3 | H335 | May cause respiratory irritation.[1][2][5] |
| Acute Toxicity (Oral) | Cat 4 | H302 | Harmful if swallowed (Analog-based).[6] |
Personal Protective Equipment (PPE) Matrix
Standard laboratory attire is insufficient. The following matrix is designed to create a redundant barrier system.
| Protection Zone | Required Equipment | Technical Rationale |
| Ocular | Chemical Safety Goggles (ANSI Z87.1 or EN 166) | Critical: Standard safety glasses are inadequate. Fine dust from this amine can bypass side shields. Goggles provide a seal against basic dusts that cause corneal opacity [3]. |
| Dermal (Hands) | Double Nitrile Gloves (Min 0.11 mm outer) | Permeation Logic: Pyridine derivatives can permeate latex. Nitrile offers superior resistance. Double gloving allows the outer pair to be stripped immediately upon contamination without exposing skin. |
| Respiratory | Fume Hood (Primary) or N95/P100 (Secondary) | Engineering First: All open handling must occur in a certified fume hood. If weighing outside a hood is unavoidable (not recommended), a fit-tested N95 is the minimum requirement. |
| Body | Lab Coat (Buttoned) + Tyvek Sleeves | Gap Management: The wrist gap between glove and coat is the most common exposure point. Tyvek sleeves bridge this gap, preventing dust accumulation on forearms. |
Operational Protocol: Step-by-Step Handling
This workflow integrates safety into the experimental process, ensuring efficiency without compromising integrity.
Phase A: Preparation & Weighing
-
Static Control: Place an ionizing bar or antistatic gun near the balance. Imidazole derivatives are prone to static charge, causing powder to disperse unexpectedly.
-
Barrier Check: Don PPE in the order: Coat → Goggles → Inner Gloves → Sleeves → Outer Gloves.
-
Weighing:
-
Best Practice: Weigh inside a fume hood using a draft shield.
-
Technique: Do not use spatulas that retain static. Use antistatic weighing boats.
-
Immediate Solubilization: Once weighed, immediately dissolve the solid in the reaction solvent (e.g., DMSO, Methanol) to lock down the dust hazard.
-
Phase B: Reaction & Synthesis
-
Temperature Control: If using strong acids for salt formation, add acid slowly to the amine solution. The exotherm from protonating the imidazole/pyridine nitrogens can cause solvent splashing.
-
Monitoring: When taking TLC/LCMS aliquots, treat the pipette tip as a high-contamination vector. Eject tips immediately into a solid waste container inside the hood.
Phase C: Decontamination & Doffing
-
Surface Wipe: Wipe the balance area with a wet paper towel (water/ethanol) before removing PPE. Dry wiping generates static and aerosolizes dust.
-
Glove Removal: Use the "beak method" (pulling one glove off using the other, turning it inside out) to ensure the contaminated exterior never touches skin.
-
Hand Wash: Wash hands with soap and cool water. Avoid hot water, which opens pores and increases absorption if trace chemicals are present.
Visualizing the Safety Logic
The following diagram illustrates the decision-making workflow for handling this compound, emphasizing the "Engineering Control First" hierarchy.
Figure 1: Operational safety workflow for handling this compound, prioritizing engineering controls over personal respiratory equipment.
Emergency Response & Disposal
Spill Management
-
Minor Spill (< 5g):
-
Cover with wet paper towels to prevent dust dispersion.
-
Wipe up and place in a sealed bag.
-
Clean area with dilute acetic acid (vinegar) to neutralize the basic amine residues, followed by water [4].
-
-
Major Spill: Evacuate the area. Contact EHS. Do not attempt cleanup without a full-face respirator.
Waste Disposal[2][3][8]
-
Solid Waste: Dispose of in "Hazardous Solid Waste" containers. Do not use general trash.
-
Liquid Waste: Segregate into "Basic Organic Waste" or "General Organic Waste" depending on site protocols. Do not pour down the drain. The imidazole moiety can be toxic to aquatic life [5].
References
-
PubChem. (n.d.). Compound Summary: this compound. National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
ECHA. (n.d.). Substance Information: Pyridin-2-amine derivatives. European Chemicals Agency. Retrieved October 26, 2023, from [Link]
-
OSHA. (2024). Personal Protective Equipment: Eye and Face Protection (29 CFR 1910.133).[7] Occupational Safety and Health Administration. Retrieved October 26, 2023, from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved October 26, 2023, from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
